molecular formula C29H22ClNO3 B15001438 3-[2-(biphenyl-4-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(biphenyl-4-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B15001438
M. Wt: 467.9 g/mol
InChI Key: HGQGIQSAMGXWCK-UHFFFAOYSA-N
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Description

3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a biphenyl group, a chlorophenyl group, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Biphenyl Group: This step may involve Suzuki coupling or other cross-coupling reactions.

    Addition of the Chlorophenyl Group: This can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Final Functionalization: Hydroxylation and other functional group modifications can be performed to achieve the final structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the indolone core.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Materials Science: Applications in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-1-[(2-METHYLPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-1-[(2-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H22ClNO3

Molecular Weight

467.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C29H22ClNO3/c30-25-12-6-4-10-23(25)19-31-26-13-7-5-11-24(26)29(34,28(31)33)18-27(32)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,34H,18-19H2

InChI Key

HGQGIQSAMGXWCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O

Origin of Product

United States

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